Technical Guide: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate
Technical Guide: Ethyl 4-(3-bromo-4-formylphenoxy)benzoate
The following technical guide provides an in-depth analysis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate , a critical intermediate in the synthesis of boron-containing pharmaceuticals.
CAS Number: 1196474-68-6 Role: Advanced Intermediate for Benzoxaborole Therapeutics[1]
Executive Summary
Ethyl 4-(3-bromo-4-formylphenoxy)benzoate (CAS 1196474-68-6) is a specialized biaryl ether scaffold used primarily in the development of benzoxaboroles , a class of boron-containing small molecules with potent anti-inflammatory and anti-infective properties.[1] This compound serves as the structural foundation for constructing the tricyclic benzoxaborole core, leveraging its bromine and formyl "handles" for subsequent borylation and cyclization.[1] It is a key intermediate described in patent literature assigned to Anacor Pharmaceuticals (now part of Pfizer) and GlaxoSmithKline for PDE4 inhibitors and other therapeutic targets.[1]
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 1196474-68-6 |
| IUPAC Name | Ethyl 4-(3-bromo-4-formylphenoxy)benzoate |
| Molecular Formula | C₁₆H₁₃BrO₄ |
| Molecular Weight | 349.18 g/mol |
| SMILES | CCOC(=O)c1ccc(Oc2cc(Br)c(C=O)cc2)cc1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in water |
| Key Functional Groups | Aryl Bromide (C-Br), Aryl Aldehyde (CHO), Ethyl Ester (COOEt), Diaryl Ether |
Synthesis & Manufacturing Protocol
The synthesis of Ethyl 4-(3-bromo-4-formylphenoxy)benzoate follows a regiospecific Nucleophilic Aromatic Substitution (S_NAr) pathway.[1] This method is preferred for its scalability and high yield, avoiding the formation of regioisomers common in electrophilic substitution.[1]
Retro-Synthetic Analysis
The molecule is disconnected at the ether linkage.[1] The electron-withdrawing formyl group on the benzaldehyde ring activates the para-fluorine towards nucleophilic attack by the phenol.[1]
-
Electrophile: 2-Bromo-4-fluorobenzaldehyde (The fluorine is para to the activating aldehyde).[1]
-
Nucleophile: Ethyl 4-hydroxybenzoate (The phenolic oxygen acts as the nucleophile).[1]
Step-by-Step Protocol
-
Reagents:
-
Procedure:
-
Charge a reaction vessel with 2-bromo-4-fluorobenzaldehyde and Ethyl 4-hydroxybenzoate in DMF.
-
Add anhydrous
to the solution.[1] -
Heat the mixture to 80–100°C under an inert atmosphere (
) for 12–18 hours. -
Monitor reaction progress via HPLC or TLC (disappearance of the fluoride starting material).[1]
-
-
Work-up:
-
Purification:
-
Recrystallization from Ethanol/Hexanes or column chromatography (
, Hexanes/EtOAc gradient).[1]
-
Reaction Pathway Visualization
Figure 1: S_NAr synthesis pathway for CAS 1196474-68-6.
Applications in Drug Discovery[1]
This molecule is a "lynchpin" intermediate.[1] It contains the necessary functional groups to close the boron-containing ring characteristic of benzoxaboroles .[1]
Precursor to Benzoxaboroles (Boron Therapeutics)
The primary utility of this scaffold is in the synthesis of drugs targeting Phosphodiesterase-4 (PDE4) (e.g., for psoriasis, atopic dermatitis) or fungal enzymes (e.g., leucyl-tRNA synthetase).[1]
Downstream Transformation Logic:
-
Miyaura Borylation: The aryl bromide is converted to a boronate ester using Bis(pinacolato)diboron (
) and a Palladium catalyst ( ).[1] -
Reductive Cyclization: The boronate ester reacts intramolecularly with the adjacent formyl (aldehyde) group.[1] Reduction (e.g., with
) yields the 1-hydroxy-1,3-dihydro-2,1-benzoxaborole ring system.[1] -
Derivatization: The ethyl ester on the distal ring can be hydrolyzed to a carboxylic acid or converted to an amide to tune solubility and potency.[1]
Structural Activity Relationship (SAR)
-
Phenoxy Linker: Provides flexibility and optimal spacing between the pharmacophore (benzoxaborole) and the solvent-exposed tail (benzoate).[1]
-
Ethyl Benzoate Tail: Often serves as a prodrug motif (hydrolyzed in vivo) or a handle for attaching solubilizing groups.[1]
Workflow: From Scaffold to Active Drug
Figure 2: Transformation of the scaffold into a bioactive benzoxaborole.[1]
Quality Control & Stability
For research and manufacturing, the purity of this intermediate is critical to prevent catalyst poisoning in the subsequent Palladium-catalyzed borylation step.[1]
-
Purity Requirement: >98% (HPLC).
-
Critical Impurity: Unreacted 2-bromo-4-fluorobenzaldehyde (competitively inhibits borylation).[1]
-
Storage: Store at 2-8°C under inert gas (
). Aldehydes are susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air.[1] -
Handling: The compound contains an aryl bromide and an ester; avoid strong bases (which may hydrolyze the ester) or strong reducing agents (which may reduce the aldehyde) unless intended.[1]
References
-
Anacor Pharmaceuticals, Inc.[1] & GlaxoSmithKline. (2010).[1] Boron-Containing Small Molecules as Anti-Inflammatory Agents.[1] Patent US 2010/0256092 A1.
-
PubChem Database. (n.d.).[1] Ethyl 4-(3-bromo-4-formylphenoxy)benzoate. National Center for Biotechnology Information.[1] [1][2]
-
ChemicalBook. (2025).[1] Product Entry: CAS 1196474-68-6.[1][3]
-
ChemSrc. (2025).[1] Ethyl 4-(3-bromo-4-formylphenoxy)benzoate MSDS and Synthesis.
